molecular formula C13H21N3 B1291026 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline CAS No. 915707-49-2

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline

Cat. No.: B1291026
CAS No.: 915707-49-2
M. Wt: 219.33 g/mol
InChI Key: ZSOSQWJKEPUOCI-UHFFFAOYSA-N
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Description

This compound is utilized in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline typically involves the reaction of 4-methyl-1,4-diazepane with 3-chloromethyl aniline under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of automated purification systems further ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the diazepane ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products:

Scientific Research Applications

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding due to its ability to form stable complexes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved include enzyme inhibition, receptor activation, and signal transduction modulation .

Comparison with Similar Compounds

  • 3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline
  • (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate

Comparison: Compared to its similar compounds, 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline exhibits unique properties such as higher stability and specific binding affinity to certain molecular targets. This makes it particularly valuable in research and industrial applications where these characteristics are essential .

Properties

IUPAC Name

3-[(4-methyl-1,4-diazepan-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-6-3-7-16(9-8-15)11-12-4-2-5-13(14)10-12/h2,4-5,10H,3,6-9,11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOSQWJKEPUOCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640268
Record name 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-49-2
Record name 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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